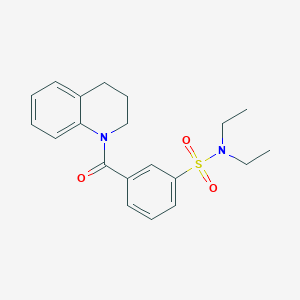![molecular formula C20H22Cl2N2OS B262445 2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262445.png)
2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol, also known as clozapine, is a medication used to treat schizophrenia. It was first synthesized in the 1960s and was approved by the FDA in 1989. Clozapine is considered to be a second-generation antipsychotic drug and is known for its effectiveness in treating treatment-resistant schizophrenia.
Mécanisme D'action
Clozapine works by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking dopamine receptors, 2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol helps to reduce the symptoms of schizophrenia, such as hallucinations and delusions. Clozapine also blocks serotonin receptors in the brain, which may contribute to its effectiveness in treating other psychiatric disorders.
Biochemical and physiological effects:
Clozapine has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters in the brain, such as norepinephrine and acetylcholine. Clozapine also has an effect on the immune system, reducing inflammation and increasing the production of cytokines. These effects may contribute to its effectiveness in treating schizophrenia and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Clozapine has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for researchers studying the brain. Clozapine is also effective in treating treatment-resistant schizophrenia, which makes it a valuable tool for studying this form of the disorder.
However, there are also limitations to the use of 2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol in lab experiments. It is a complex drug with a number of biochemical and physiological effects, which can make it difficult to isolate the specific effects of the drug on the brain. Additionally, this compound has a number of side effects, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are a number of future directions for research on 2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol. One area of interest is the development of new antipsychotic drugs that are based on the mechanism of action of this compound. Another area of interest is the development of new treatments for treatment-resistant schizophrenia. Additionally, there is ongoing research on the biochemical and physiological effects of this compound, which may lead to new insights into the mechanisms of schizophrenia and other psychiatric disorders.
Conclusion:
Clozapine is a well-studied drug that is known for its effectiveness in treating treatment-resistant schizophrenia. It has a complex mechanism of action and a number of biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, it remains a valuable tool for researchers studying the brain. There are a number of future directions for research on this compound, which may lead to new treatments for psychiatric disorders and new insights into the mechanisms of these disorders.
Méthodes De Synthèse
Clozapine is synthesized through a multistep process that involves the reaction of 2-chloroethanol with 4-(6,7-dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinecarboxylic acid. The resulting product is then treated with sodium hydroxide to yield 2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Clozapine has been extensively studied for its effectiveness in treating schizophrenia. It is known to be effective in treating treatment-resistant schizophrenia, which is a form of the disorder that does not respond to traditional antipsychotic medications. Clozapine has also been studied for its effectiveness in treating other psychiatric disorders, such as bipolar disorder and depression.
Propriétés
Formule moléculaire |
C20H22Cl2N2OS |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
2-[4-(1,2-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H22Cl2N2OS/c21-16-6-5-15-17(24-9-7-23(8-10-24)11-12-25)13-14-3-1-2-4-18(14)26-20(15)19(16)22/h1-6,17,25H,7-13H2 |
Clé InChI |
YRVXNNBISTZDBA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2CC3=CC=CC=C3SC4=C2C=CC(=C4Cl)Cl |
SMILES canonique |
C1CN(CCN1CCO)C2CC3=CC=CC=C3SC4=C2C=CC(=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B262363.png)



![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)
![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)



![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)

![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)